BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2,6-Di-Tert-butylphenol:
An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,6-DlI-Tert-butylphenol

Cat. No.: B1173560

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-di-
tert-butylphenol, a sterically hindered phenolic compound with significant applications as an
antioxidant and UV stabilizer in various industries, including pharmaceuticals and materials
science.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for its
identification, characterization, and quality control. This document presents a detailed analysis
of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
complete with experimental protocols and visual representations of key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2,6-di-tert-
butylphenol. The following tables summarize the proton (*H) and carbon-13 (33C) NMR data,
typically recorded in deuterated chloroform (CDCIs).

'H NMR Spectroscopic Data

The *H NMR spectrum of 2,6-di-tert-butylphenol is characterized by its simplicity, which is a
direct consequence of the molecule's symmetry.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.08 t 1H Ar-H (para)
~6.85 d 2H Ar-H (meta)
~5.15 S 1H -OH
~1.45 s 18H -C(CHs)3

13C NMR Spectroscopic Data

The 13C NMR spectrum further confirms the symmetrical nature of 2,6-di-tert-butylphenol.

Chemical Shift (8) ppm Assighment
~152.5 C-OH (ipso)
~135.8 C-C(CHs)s (ortho)
~124.5 C-H (meta)
~122.9 C-H (para)

~34.4 -C(CHs)s

~30.3 -C(CHs)s

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of 2,6-di-tert-butylphenol (typically 5-10 mg) is dissolved in
approximately 0.6 mL of deuterated chloroform (CDCls) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

Instrumentation and Parameters: 1H and 3C NMR spectra are typically acquired on a 400 MHz

or 500 MHz spectrometer.

e 1H NMR:
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o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16-32.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: 0-12 ppm.
e 13C NMR:
o Pulse Program: Proton-decoupled pulse sequence.
o Number of Scans: 1024-4096.
o Relaxation Delay: 2-5 seconds.
o Spectral Width: 0-200 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-di-tert-butylphenol reveals characteristic absorption bands
corresponding to its functional groups.
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Wavenumber (cm~?) Intensity Assignment
~3640 Sharp, Weak Free O-H stretch
~3060 Weak Aromatic C-H stretch
Aliphatic C-H stretch
~2960 Strong ]
(asymmetric)
) Aliphatic C-H stretch
~2870 Medium ]
(symmetric)
~1430 Medium C=C aromatic ring stretch
~1235 Strong C-O stretch
~1160 Medium C-H in-plane bend

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of
solid 2,6-di-tert-butylphenol.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or
zinc selenide ATR accessory.

Procedure:
o A background spectrum of the clean, empty ATR crystal is recorded.

e A small amount of solid 2,6-di-tert-butylphenol is placed directly onto the ATR crystal,
ensuring complete coverage.

e Pressure is applied to ensure good contact between the sample and the crystal.

e The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4
cm~L,

e The final spectrum is presented in terms of transmittance or absorbance.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1173560?utm_src=pdf-body
https://www.benchchem.com/product/b1173560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2,6-di-tert-butylphenol provides valuable
information about its molecular weight and fragmentation pattern.

m/z Relative Intensity Assignment

206 High [M]* (Molecular lon)

191 High [M - CHs]*

175 Low [M - OCHs]* or [M - C2Hs]*
149 Medium [M - CaHo]*

57 High [CaHo]* (tert-butyl cation)

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of
2,6-di-tert-butylphenol.

Sample Preparation: A dilute solution of 2,6-di-tert-butylphenol is prepared in a volatile
organic solvent such as dichloromethane or hexane.

Instrumentation and Parameters:

e Gas Chromatograph:

[¢]

Injector Temperature: 250 °C.

o

Column: A non-polar capillary column (e.g., DB-5ms).

o

Oven Program: Initial temperature of 100 °C, ramped to 280 °C at a rate of 10-15 °C/min.

Carrier Gas: Helium at a constant flow rate.

[¢]

e Mass Spectrometer:

o lonization Mode: Electron lonization (El) at 70 eV.
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o Source Temperature: 230 °C.

o Mass Analyzer: Quadrupole.

o Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the key spectroscopic pathways and workflows.
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Caption: General workflow for the spectroscopic analysis of 2,6-di-tert-butylphenol.
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Caption: Key fragmentation pathways of 2,6-di-tert-butylphenol in EI-MS.

2,6-Di-Tert-butylphenol Structure *H and 1“C NMR Signals
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Caption: Correlation of NMR signals to the molecular structure of 2,6-di-tert-butylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Di-Tert-butylphenol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1173560#spectroscopic-data-of-2-6-di-tert-
butylphenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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